N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide
Description
N1-(4-Hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 4-hydroxyphenyl group and a 2-nitrophenyl group. The compound’s structure (PubChem CID: 7585377) features a central oxalyl core, which facilitates hydrogen bonding and π-π stacking interactions, critical for binding to biological targets such as enzymes or receptors . Its molecular weight is 331.28 g/mol, and its synthesis typically involves coupling reactions between activated oxalyl chloride and substituted anilines or phenethylamines, followed by purification via chromatography .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-10-7-5-9(6-8-10)15-13(19)14(20)16-11-3-1-2-4-12(11)17(21)22/h1-8,18H,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOXSDDALJABNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 4-hydroxyaniline with 2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 4-hydroxyaniline and 2-nitroaniline in an appropriate solvent such as dichloromethane.
Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining a low temperature (0-5°C) to prevent side reactions.
Step 3: Stir the reaction mixture at room temperature for several hours to complete the reaction.
Step 4: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to obtain high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of ethers or esters
Scientific Research Applications
N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide depends on its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The exact pathways and targets involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamides exhibit structural and functional diversity based on their substituents. Below is a detailed comparison of N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide with analogous compounds:
Research Findings and Data Tables
Table 1: Key Physicochemical Properties
| Property | This compound | N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide | N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide |
|---|---|---|---|
| Molecular Weight | 331.28 g/mol | 373.83 g/mol | 428.91 g/mol |
| Melting Point | Not reported | 138–140°C (similar analogs) | >210°C |
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | Low in water; soluble in chloroform |
| Bioactivity | COX-2 inhibition (preliminary) | Cytochrome P450 activation | Soluble epoxide hydrolase inhibition |
Biological Activity
N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including mechanisms, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the hydroxyl and nitro groups enhances its capacity to form hydrogen bonds and engage in non-covalent interactions, which can modulate the function of target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing signaling pathways critical for cellular functions.
Case Studies
- Anticancer Activity : Research has shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated potent antiproliferative effects in MTT assays against human pancreatic cancer cells (Xu et al., 2017) .
- Biochemical Probes : this compound has been explored as a biochemical probe for studying enzyme interactions. Its ability to interact with specific proteins makes it a valuable tool in understanding biochemical pathways (BenchChem, 2024).
- Anti-inflammatory Properties : Some studies suggest that oxalamide derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases (Canadian Patents Database, 2024) .
Research Findings
| Study | Findings |
|---|---|
| Gao et al., 2010 | Demonstrated cytotoxicity against various cancer cell lines using similar compounds. |
| BenchChem, 2024 | Identified potential as a biochemical probe for enzyme interactions. |
| Canadian Patents Database, 2024 | Highlighted anti-inflammatory potential in therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
